4-(Aminosulfonyl)-2-methoxybenzoic acid

描述

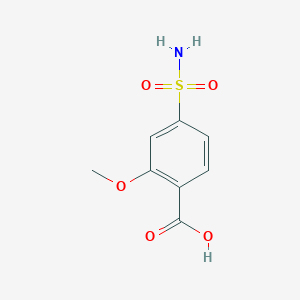

4-(Aminosulfonyl)-2-methoxybenzoic acid is a benzoic acid derivative with a sulfamoyl (-SO₂NH₂) group at the 4-position and a methoxy (-OCH₃) group at the 2-position. Its molecular formula is C₈H₉NO₅S, and it exhibits a combination of acidic (carboxylic acid), hydrogen-bonding (sulfamoyl), and lipophilic (methoxy) properties. This compound is structurally related to pharmaceutical intermediates, particularly in sulfonamide-based drugs like Sulpiride . Its unique substitution pattern influences solubility, reactivity, and biological activity, making it a subject of interest in medicinal and synthetic chemistry.

属性

IUPAC Name |

2-methoxy-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-7-4-5(15(9,12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDXOGPIGCMWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds such as aminosalicylic acid are known to target mycobacterium tuberculosis

Mode of Action

It’s worth noting that aminosalicylic acid, a compound with a similar structure, inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This effectively inhibits the synthesis of folic acid, which is crucial for bacterial growth and multiplication .

Biochemical Pathways

Compounds with similar structures, such as aminosalicylic acid, are known to inhibit folic acid synthesis . This suggests that 4-(Aminosulfonyl)-2-methoxybenzoic acid may also interfere with similar biochemical pathways.

Result of Action

Similar compounds such as aminosalicylic acid are known to have bacteriostatic effects against mycobacterium tuberculosis . This suggests that this compound may have similar effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

生化分析

Biochemical Properties

4-(Aminosulfonyl)-2-methoxybenzoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This interaction can inhibit the enzyme’s activity, affecting various physiological processes. Additionally, this compound can bind to other biomolecules, altering their structure and function, which can have significant biochemical implications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mTORC1 pathway, which is crucial for cell growth and metabolism. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been observed to inhibit the activity of carbonic anhydrase by binding to its active site. This inhibition can lead to changes in the enzyme’s activity, affecting various physiological processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can also result in alterations in cellular function, such as changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular behavior and function. For instance, high doses of this compound have been shown to cause toxic effects in animal models, such as liver and kidney damage. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a specific biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can lead to changes in the levels of metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by amino acid transporters, such as the sodium-coupled neutral amino acid transporter (SNAT) family. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria. This localization can be influenced by targeting signals and post-translational modifications, directing this compound to specific organelles. The subcellular localization of this compound can also affect its interactions with other biomolecules, influencing its overall biochemical activity.

生物活性

4-(Aminosulfonyl)-2-methoxybenzoic acid, also known by its CAS number 4816-28-8, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and an aminosulfonyl moiety attached to a benzoic acid framework. Its structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit lipoxygenase (LOX) enzymes, particularly 12-LOX, which plays a role in inflammatory processes and cancer progression. Inhibition of LOX can lead to reduced production of inflammatory mediators such as leukotrienes .

- Cytokine Modulation : Research indicates that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-17. This suggests a potential role in treating autoimmune disorders .

- Platelet Function : Studies have demonstrated that it can inhibit platelet aggregation induced by PAR-4, indicating potential applications in managing thrombotic conditions .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Lipoxygenases : A study focused on the structure-activity relationship (SAR) of various benzenesulfonamide derivatives, including this compound, revealed that modifications to the sulfonamide group significantly influenced LOX inhibition potency. The most potent derivatives exhibited selectivity over other lipoxygenases and cyclooxygenases, highlighting their therapeutic potential in inflammatory diseases .

- Cytokine Inhibition in Autoimmune Models : In vitro assays demonstrated that this compound effectively reduced IL-15 dependent PBMC proliferation. This finding supports the hypothesis that targeting IL-15 signaling could be beneficial in treating autoimmune conditions such as rheumatoid arthritis .

- Antithrombotic Potential : The compound's ability to inhibit platelet aggregation was assessed using human platelet-rich plasma. Results indicated significant inhibition of aggregation induced by thrombin, suggesting its potential use as an antithrombotic agent .

科学研究应用

Pharmaceutical Applications

4-(Aminosulfonyl)-2-methoxybenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting inflammation and pain relief. Its role in drug development includes:

- Anti-inflammatory Drugs : The compound is involved in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are essential for treating conditions like arthritis and other inflammatory disorders.

- Analgesics : It is utilized in the development of pain-relieving medications, enhancing their efficacy and safety profiles.

Biochemical Research

In biochemical research, this compound is significant for:

- Enzyme Inhibition Studies : It aids in understanding enzyme mechanisms and interactions, contributing to the design of enzyme inhibitors that can serve as therapeutic agents.

- Protein Interaction Studies : Researchers utilize it to investigate protein-ligand interactions, which is vital for drug discovery and development.

Analytical Chemistry

This compound is employed as a reagent in various analytical techniques:

- Chromatography : It facilitates the separation and analysis of complex mixtures, making it invaluable in laboratories for quality control and research applications.

- Spectroscopy : The compound's spectral properties are harnessed in analytical methods to identify and quantify substances in different matrices.

Cosmetic Industry

The compound finds applications in cosmetic formulations due to its beneficial properties:

- Skin Soothing Agents : Its incorporation into skincare products helps soothe sensitive skin, making it popular in formulations aimed at reducing irritation and redness.

- Stabilizers : It acts as a stabilizing agent in various cosmetic products, enhancing their shelf life and effectiveness.

Material Science

In material science, this compound is explored for:

- Polymer Development : Researchers investigate its potential in creating polymers with enhanced properties, such as improved thermal stability and mechanical strength.

- Nanocomposites : The compound's unique chemical structure allows for the development of nanocomposites with applications in electronics and packaging.

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Synthesis of anti-inflammatory drugs and analgesics |

| Biochemical Research | Enzyme inhibition and protein interaction studies |

| Analytical Chemistry | Reagent in chromatography and spectroscopy |

| Cosmetic Industry | Skin soothing agents and stabilizers |

| Material Science | Polymer development and nanocomposites |

Table 2: Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural and functional differences between 4-(Aminosulfonyl)-2-methoxybenzoic acid and analogous compounds:

Key Research Findings and Comparative Analysis

Acidity and Solubility

- The carboxylic acid (-COOH) group in this compound confers strong acidity (pKa ~2–3), facilitating salt formation for improved aqueous solubility. In contrast, its methyl ester derivative (e.g., Methyl 2-methoxy-5-aminosulfonylbenzoate) has a higher logP value, enhancing lipid solubility .

- Chloro-substituted analogs (e.g., 4-{[(5-Chloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid) exhibit reduced solubility due to the electron-withdrawing -Cl group but show increased thermal stability .

准备方法

Two-Step Chlorosulfonation and Sulfonylation Method

Overview:

This widely reported industrially viable method involves two main steps: chlorosulfonation of a methyl ester derivative followed by sulfonylation and hydrolysis to yield the target acid.

- Step 1: React 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid under controlled temperature for 5–10 hours. The mole ratio of ester to chlorosulfonic acid is maintained between 1:5 and 1:8. This produces 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate after hydrolysis and separation.

- Step 2: The sulfonylchloromethyl benzoate intermediate is reacted with sodium sulfite and diethyl sulfate in aqueous solution under reflux for 5–10 hours. The mole ratios are approximately 1:4–6:2–3 respectively. After reaction completion, acidification with hydrochloric acid, decolorization, recrystallization, and drying yield 4-(aminosulfonyl)-2-methoxybenzoic acid with high purity.

- Simple process route suitable for scale-up

- High total yield (~75%)

- High purity (~99.5%)

- White, high-quality product

- Overcomes issues of long synthetic routes and low yields in earlier methods

Reaction Summary Table:

| Step | Reactants | Conditions | Molar Ratios | Duration | Product Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-methoxy-4-acetaminomethyl benzoate + chlorosulfonic acid | Reactor, 5–10 h, controlled temp | 1 : 5–8 | 5–10 h | 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate | - | - |

| 2 | Intermediate + sodium sulfite + diethyl sulfate | Reflux, aqueous, 5–10 h | 1 : 4–6 : 2–3 | 5–10 h | This compound | 75 | 99.5 |

Oxidation of 4-Amino-5-(ethylthio)-2-methoxybenzoate

Overview:

This method involves oxidation of a thioether precursor to the sulfone, followed by hydrolysis and acidification to yield the target acid.

- Stage 1: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is oxidized using 30% hydrogen peroxide in the presence of sodium tungstate catalyst in isopropyl alcohol at 40–45 °C for 3–4 hours.

- Stage 2: The reaction mixture is cooled, and sodium thiosulfate solution is added to quench excess oxidant.

- Stage 3: Sodium hydroxide is added, and the mixture is heated to 60–65 °C for 2–3 hours to hydrolyze esters.

- Stage 4: The pH is adjusted to 4.0–4.5 with dilute hydrochloric acid, and the product is isolated by filtration.

- Relatively straightforward oxidation and hydrolysis steps

- Good industrial scalability

- High yield (~82%)

- High purity (~99%)

Reaction Summary Table:

| Stage | Reactants | Conditions | Temperature (°C) | Duration (h) | Product Intermediate/Final Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate + H2O2 + Na2WO4 catalyst | Isopropyl alcohol, 40–45 | 40–45 | 3–4 | 2-methoxy-4-amino-5-ethylsulfonyl methyl benzoate (in situ) | - | - |

| 2 | Quenching with sodium thiosulfate | Ambient | Ambient | 1 | - | - | - |

| 3 | Addition of NaOH | Isopropyl alcohol, 60–65 | 60–65 | 2–3 | Hydrolyzed intermediate | - | - |

| 4 | Acidification with HCl | Aqueous, pH 4.0–4.5 | Ambient | - | This compound | 82 | 99 |

Sulfonation Using Chlorosulfonic Acid and Thionyl Chloride

Overview:

This method involves sulfonation of methyl o-methoxybenzoate with chlorosulfonic acid followed by chlorination with thionyl chloride, then amination.

- Stir methyl o-methoxybenzoate with chlorosulfonic acid at 40–50 °C for 2–3 hours.

- Add thionyl chloride at the same temperature for 8–12 hours to introduce sulfonyl chloride group.

- Cool reaction mixture, quench into ice water, extract with dichloromethane.

- Treat organic phase with ammonia to form sulfonamide, then isolate product.

- Direct sulfonyl chloride intermediate formation

- Suitable for further functionalization

- Use of corrosive reagents (chlorosulfonic acid, thionyl chloride) requires careful handling

- Moderate complexity

Comparative Summary Table of Preparation Methods

| Method | Key Reactants & Steps | Yield (%) | Purity (%) | Industrial Suitability | Notes |

|---|---|---|---|---|---|

| Two-Step Chlorosulfonation & Sulfonylation | 2-methoxy-4-acetaminomethyl benzoate + chlorosulfonic acid → sulfonylchloride intermediate + sodium sulfite + diethyl sulfate | ~75 | 99.5 | High | Simple, scalable, high purity |

| Oxidation of Ethylthio Precursor | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate + H2O2 + Na2WO4 catalyst + NaOH hydrolysis | 82 | 99 | High | Straightforward oxidation, good yield |

| Methylation, Thiocyanation, Ethylation | 4-amino-2-hydroxybenzoic acid → methylation → thiocyanation → ethylation | Variable | - | Moderate | Longer route, useful for analog synthesis |

| Sulfonation with Chlorosulfonic Acid & Thionyl Chloride | Methyl o-methoxybenzoate + chlorosulfonic acid + thionyl chloride + ammonia | - | - | Moderate | Requires corrosive reagents, moderate complexity |

Research Findings and Notes

- The two-step chlorosulfonation and sulfonylation method is favored industrially due to its simplicity, high yield, and purity, making it suitable for large-scale production of this compound.

- Oxidation of the ethylthio precursor using hydrogen peroxide and sodium tungstate catalyst is an effective alternative with comparable yield and purity, also amenable to industrial scale.

- Multi-step routes involving methylation and thiocyanation provide flexibility for structural analog development but are less efficient for bulk synthesis.

- Use of chlorosulfonic acid and thionyl chloride requires careful control of reaction conditions and handling of hazardous reagents but can directly yield sulfonyl chloride intermediates for further transformation.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(Aminosulfonyl)-2-methoxybenzoic acid, and what purification methods ensure high yields?

- Methodological Answer : The compound is typically synthesized via sulfonation of 2-methoxybenzoic acid derivatives. For example, intermediates like 4-amino-5-chloro-2-methoxybenzoic acid ( ) are functionalized using sulfonating agents (e.g., chlorosulfonic acid), followed by amination. Post-synthesis, purification is achieved using reverse-phase HPLC or column chromatography with silica gel (C18 columns), as referenced in chromatographic techniques ( ). Yield optimization requires strict control of reaction pH (8–9) and temperature (60–80°C) to avoid hydrolysis of the sulfamoyl group.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (deuterated DMSO or CDCl₃) confirm structural integrity, with characteristic peaks for the sulfamoyl group (δ 3.1–3.3 ppm) and methoxy protons (δ 3.8–4.0 ppm) ().

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 246.04 for C₈H₉NO₅S).

- HPLC : Purity >98% is verified using a C18 column (acetonitrile/0.1% TFA mobile phase) ().

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with periodic HPLC analysis detect degradation products. The sulfamoyl group is prone to hydrolysis in acidic conditions (pH <3), necessitating storage in airtight containers at -20°C with desiccants ().

Advanced Research Questions

Q. What experimental strategies are used to evaluate this compound as a carbonic anhydrase (CA) inhibitor?

- Methodological Answer :

- Enzyme Assays : Recombinant CA isoforms (e.g., CA II, CA IX) are incubated with the compound (0.1–100 µM) in Tris buffer (pH 7.4). Activity is measured via stopped-flow CO₂ hydration, with IC₅₀ values calculated using nonlinear regression ( ).

- X-ray Crystallography : Co-crystallization with CA II reveals binding interactions (e.g., sulfamoyl coordination to the active-site zinc ion) ( ).

- Selectivity Profiling : Cross-testing against off-target metalloenzymes (e.g., matrix metalloproteinases) ensures specificity ( ).

Q. How can structural analogs of this compound be designed to enhance receptor-binding affinity, and what computational tools are employed?

- Methodological Answer :

- Scaffold Modification : Substituents like halogens or alkyl groups are introduced at the 5-position to improve lipophilicity (logP optimization via ChemAxon). Molecular docking (AutoDock Vina) predicts interactions with targets like serotonin 5-HT₃ receptors ( ).

- SAR Studies : Analogs are synthesized and tested in radioligand binding assays (e.g., [³H]GR65630 for 5-HT₃), with Kᵢ values compared to the parent compound ( ).

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line: HEK293 for receptor studies; ATP concentration: 1 mM in kinase assays) ( ).

- Batch Analysis : Verify compound purity (>99%) via LC-MS and assess batch-to-batch variability.

- Meta-Analysis : Use platforms like PubChem BioActivity to compare data trends and identify outliers ().

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Methodological Answer :

- Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats. Plasma samples (collected at 0.5–24 h) are analyzed via LC-MS/MS to determine Cₘₐₓ, t₁/₂, and bioavailability ( ).

- Toxicity Screening : Acute toxicity (OECD 423) tests in mice (dose range: 50–2000 mg/kg) monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。